

Jbir-15: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Jbir-15

Cat. No.: B15550148

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An In-depth Examination of the Aspochracin Derivative **Jbir-15**, Including its Physicochemical Properties, Isolation, and Antifungal Potential.

This technical guide provides a comprehensive overview of **Jbir-15**, an aspochracin derivative with noted antifungal activity. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, provides a thorough experimental protocol for its isolation from *Aspergillus sclerotiorum* Huber Sp080903f04, and discusses its biological activity.

Physicochemical Properties of Jbir-15

Jbir-15 is a fungal metabolite that has been identified as a derivative of aspochracin. Its fundamental physicochemical characteristics are summarized in the table below, providing essential data for researchers working with this compound.

Property	Value	Reference
CAS Number	1198588-57-6	[1]
Molecular Weight	418.53 g/mol	[1]
Molecular Formula	C ₂₂ H ₃₄ N ₄ O ₄	[1]

Isolation of Jbir-15 from *Aspergillus sclerotiorum*

Jbir-15 is a natural product isolated from the sponge-derived fungus *Aspergillus sclerotiorum* Huber Sp080903f04. The following protocol is based on the methodology described in the

primary literature and outlines the key steps for the fermentation, extraction, and purification of **Jbir-15**.

Experimental Protocol: Isolation and Purification

1. Fungal Strain and Culture Conditions:

- Organism: *Aspergillus sclerotiorum* Huber Sp080903f04.
- Culture Medium: A suitable nutrient-rich broth is prepared to support fungal growth and secondary metabolite production.
- Fermentation: The fungus is cultured in the prepared medium under controlled conditions of temperature and agitation for a sufficient period to allow for the biosynthesis of **Jbir-15**.

2. Extraction:

- The culture broth is separated from the mycelia by filtration.
- The filtrate is then subjected to solvent extraction, typically using an organic solvent such as ethyl acetate, to partition the secondary metabolites, including **Jbir-15**, from the aqueous broth.

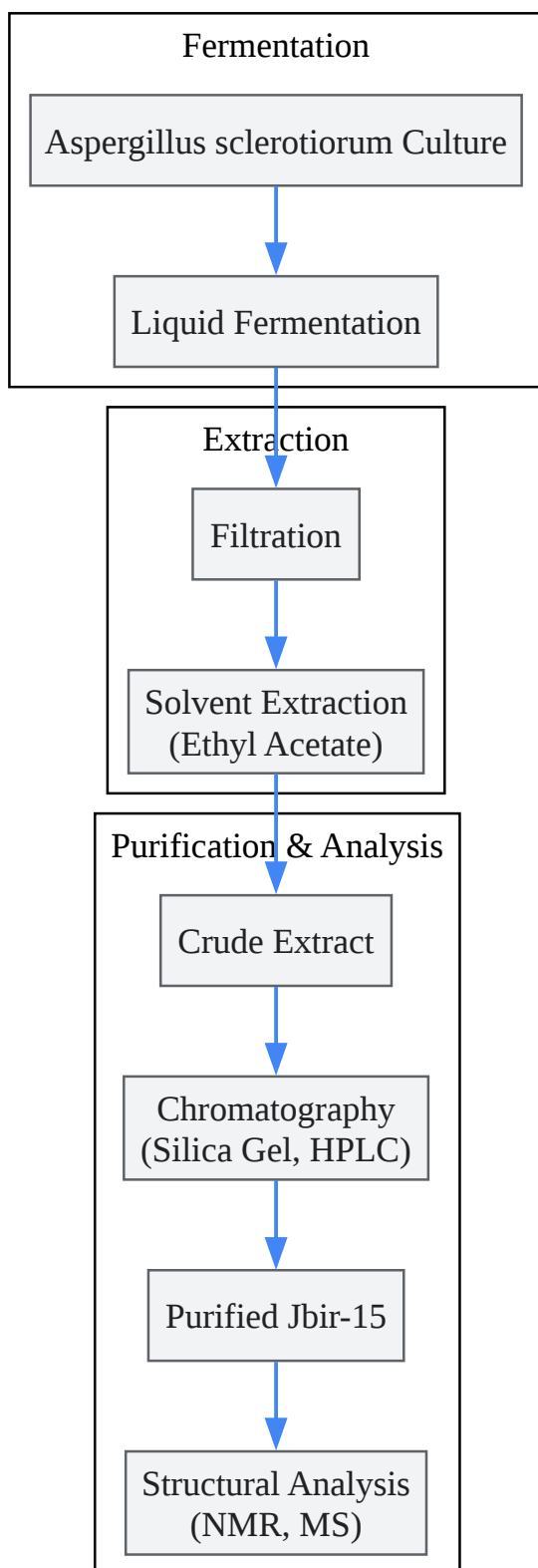
3. Purification:

- The crude extract obtained from the solvent extraction is concentrated under reduced pressure.
- The concentrated extract is then subjected to a series of chromatographic techniques for purification. This may include:
 - Silica gel column chromatography.
 - Preparative High-Performance Liquid Chromatography (HPLC) to isolate **Jbir-15** from other co-metabolites.

4. Structure Elucidation:

- The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to verify the identity of **Jbir-15**.

Below is a graphical representation of the experimental workflow for the isolation of **Jbir-15**.



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Isolation workflow for **Jbir-15**.

Antifungal Activity of Jbir-15

Jbir-15 has been reported to exhibit antifungal properties. As a derivative of aspochracin, its activity is of interest to researchers developing new antifungal agents.

Antifungal Susceptibility Testing Protocol

To quantitatively assess the antifungal activity of **Jbir-15**, a standardized broth microdilution method is recommended. This protocol allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Fungal Inoculum:

- A standardized suspension of the target fungal strain (e.g., *Candida albicans*) is prepared in a suitable broth medium, such as RPMI-1640. The inoculum density should be adjusted to a specific concentration (e.g., $0.5\text{--}2.5 \times 10^3$ cells/mL).

2. Preparation of **Jbir-15** Dilutions:

- A series of twofold dilutions of **Jbir-15** are prepared in the broth medium in a 96-well microtiter plate.

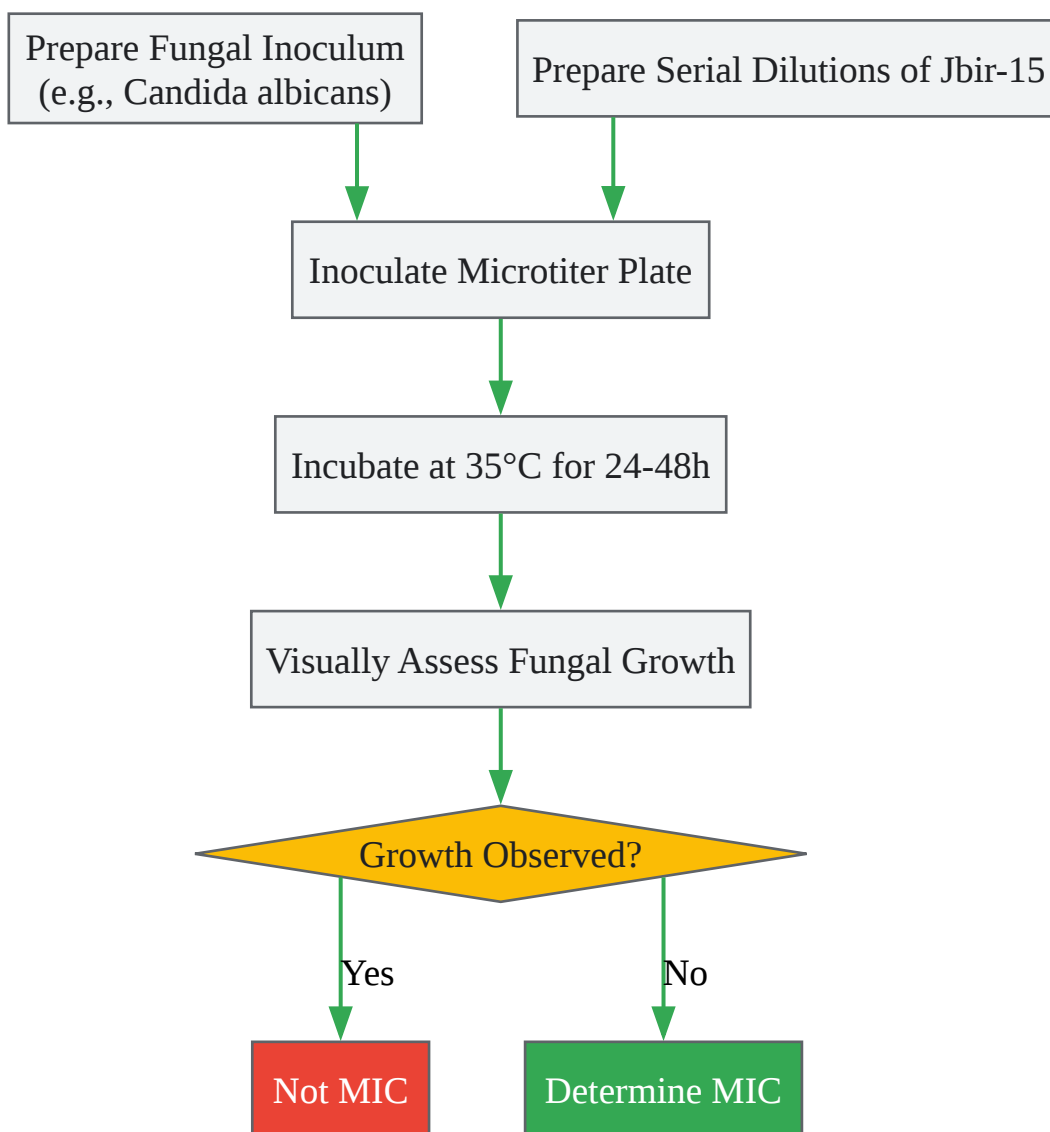
3. Inoculation and Incubation:

- The prepared fungal inoculum is added to each well of the microtiter plate containing the **Jbir-15** dilutions.
- The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

4. Determination of MIC:

- Following incubation, the wells are visually inspected for fungal growth. The MIC is recorded as the lowest concentration of **Jbir-15** at which there is no visible growth.

The following diagram illustrates the logical workflow for determining the antifungal efficacy of **Jbir-15**.



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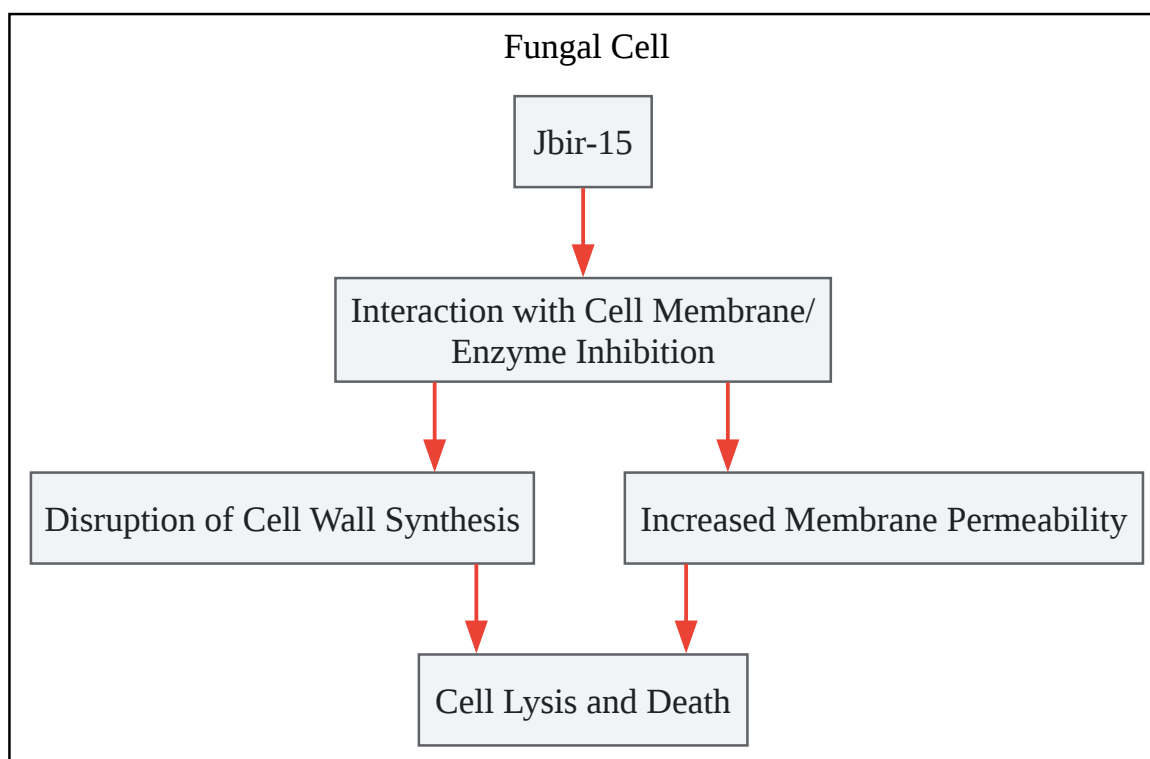
Antifungal susceptibility testing workflow.

Mechanism of Action

The precise mechanism of action for **Jbir-15** has not been fully elucidated. However, as an aspochracin derivative, it is hypothesized to share a similar mode of action with other members of this class. Aspochracins are known to interfere with fungal cell wall integrity or other essential cellular processes. Further research is required to delineate the specific molecular targets and signaling pathways affected by **Jbir-15**.

A proposed general mechanism for aspochracin derivatives involves the disruption of the fungal cell envelope, leading to cell lysis and death. This could occur through the inhibition of key enzymes involved in cell wall biosynthesis or by directly interacting with membrane components.

The diagram below outlines a hypothetical signaling pathway that could be investigated for **Jbir-15**'s antifungal activity.



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Hypothesized mechanism of action for **Jbir-15**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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